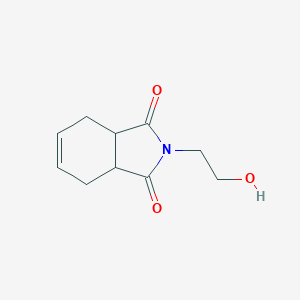

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADHZSVGNCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935017 | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15458-48-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15458-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both the anhydride and amine reactants. Hydrocarbon solvents (e.g., toluene) are avoided to prevent side reactions.

-

Temperature : Reactions are typically conducted under reflux (100–120°C) to ensure complete conversion.

-

Catalysis : Base catalysts like potassium carbonate or triethylamine accelerate the reaction by deprotonating the amine, enhancing its nucleophilicity.

-

Stoichiometry : A 1:1 molar ratio of anhydride to ethanolamine is standard, though a slight excess of ethanolamine (1.1–1.2 equivalents) may improve yields.

Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Optimized Example |

|---|---|---|

| Solvent | DMF, acetonitrile, THF | DMF |

| Temperature (°C) | 100–120 | 110 |

| Catalyst | K₂CO₃, Et₃N | K₂CO₃ (1.2 equiv) |

| Reaction Time (hours) | 4–12 | 8 |

| Yield (%) | 70–85 | 82 |

Post-Reaction Workup and Purification

Following the condensation reaction, the crude product is isolated through a multi-step purification process:

Extraction and Concentration

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate or dichloromethane .

-

Organic layers are washed sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine (to remove water-soluble impurities).

-

The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄ and concentrated under reduced pressure to yield a crude solid.

Recrystallization

-

The crude product is recrystallized from a solvent pair such as ethyl acetate/hexane or ethanol/water to achieve high purity (>95%).

-

Crystallization temperatures are maintained between 0–5°C to minimize oiling out.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to reduce reaction times. For example, irradiating the anhydride-amine mixture at 150°C for 30 minutes in DMF achieves comparable yields (78–80%) to conventional heating. This method minimizes thermal degradation of heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilizing ethanolamine on Wang resin enables a solid-phase approach, where the anhydride is introduced in solution phase. After cleavage from the resin with trifluoroacetic acid , the product is obtained in 65–70% yield. While less efficient than solution-phase methods, this technique is valuable for combinatorial chemistry applications.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

-

¹H NMR (CDCl₃): δ 1.45–1.88 (m, 4H, cyclohexene CH₂), 2.95–3.10 (m, 2H, CH adjacent to carbonyl), 3.60–3.75 (m, 2H, CH₂OH), 4.10–4.25 (m, 2H, NCH₂).

-

IR Spectroscopy : Peaks at 1770 cm⁻¹ (imide C=O), 3400 cm⁻¹ (O-H stretch).

-

HPLC : Retention time of 6.2 minutes on a C18 column (acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Large-scale manufacturing introduces challenges such as heat dissipation and solvent recovery:

Analyse Chemischer Reaktionen

Types of Reactions

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyclohexene ring can be reduced to form a cyclohexane ring.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of N-(2-carboxyethyl)-4-cyclohexene-1,2-dicarboximide.

Reduction: Formation of N-(2-Hydroxyethyl)-4-cyclohexane-1,2-dicarboximide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

HETHPI serves as an intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it a versatile building block in organic synthesis.

Biology

In biological research, HETHPI has been studied for its potential biological activity . It interacts with biomolecules and has shown promise in modulating biochemical pathways related to inflammation and pain management.

- Mechanism of Action : HETHPI is believed to interact with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and inflammatory responses.

Medicine

HETHPI is investigated for its therapeutic properties:

- Anti-inflammatory Effects : Research indicates that HETHPI possesses anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

- Neuroprotective Properties : Studies suggest that it may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study: Neuroprotection

A study conducted on animal models demonstrated that HETHPI administration led to improved outcomes in models of oxidative stress-induced neurotoxicity, highlighting its potential role as a neuroprotective agent .

Industrial Applications

In industry, HETHPI is utilized in the production of polymers and materials with specific properties. It acts as a plasticizer in thermoplastic starch composites, enhancing their mechanical properties while maintaining flexibility.

Wirkmechanismus

The mechanism of action of n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the cyclohexene ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1,2,3,6-Tetrahydrophthalimide (CAS: 85-40-5)

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Applications : A degradation product of pesticides like captan and folpet , and a precursor in polymer synthesis .

- Key Differences : Lacks the hydroxyethyl substituent, reducing its hydrophilicity compared to N-(2-hydroxyethyl)-tetrahydrophthalimide .

N-Aryl Derivatives (e.g., N-Phenyl-1,2,3,6-tetrahydrophthalimide)

cis-1,2,3,6-Tetrahydrophthalimide (CAS: 1469-48-3)

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Melting Point : 131–138°C

- LogP : 0.404

- Applications : Analyzed via reverse-phase HPLC for quality control in agrochemical formulations .

- Key Differences : Stereochemistry (cis-configuration) affects intermolecular interactions and chromatographic behavior .

Functional and Application-Based Comparison

Pesticide Degradation Products

Biologische Aktivität

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is characterized by its tetrahydrophthalic structure with a hydroxyethyl substituent. Its molecular formula is with a molecular weight of approximately 161.22 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

The primary biological activity of n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is attributed to its interaction with the peroxisome proliferator-activated receptor alpha (PPAR-α) . This receptor plays a crucial role in lipid metabolism and inflammatory responses. Upon binding to PPAR-α, the compound initiates several downstream signaling pathways that contribute to its anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound modulates various biochemical pathways:

- Lipid Metabolism : Enhances fatty acid oxidation.

- Inflammation : Reduces the expression of pro-inflammatory cytokines.

- Pain Modulation : Alters pain perception through central nervous system interactions.

Pharmacokinetics

Studies indicate that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is rapidly absorbed when administered orally, with high bioavailability observed in animal models. Its pharmacokinetic profile suggests efficient distribution throughout the body and a moderate half-life, making it suitable for therapeutic applications.

Biological Activity and Therapeutic Applications

Research has investigated the compound's potential therapeutic properties across various domains:

1. Anti-inflammatory Effects

Several studies have demonstrated that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide significantly reduces inflammation in models of acute and chronic inflammatory diseases. For instance:

- In a rodent model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores.

2. Anti-cancer Properties

Preliminary studies have suggested that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide may exhibit cytotoxic effects against certain cancer cell lines:

- Case Study : In vitro tests showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 45 µM .

3. Neuroprotective Effects

Research indicates potential neuroprotective properties:

- A study showed that treatment with n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide improved cognitive function in models of neurodegeneration.

Data Tables

Q & A

What are the primary molecular targets and mechanisms of action of N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide in biological systems?

Category : Advanced Research Question

Answer :

The compound, also identified as Palmitoylethanolamide (PEA), primarily targets the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor regulating metabolism and inflammation . Additionally, it interacts with cannabinoid-like receptors GPR55 and GPR119, modulating the endocannabinoid system via an "entourage effect" by enhancing anandamide activity . Methodologically, researchers should employ in vitro receptor-binding assays (e.g., competitive radioligand displacement) and in vivo models (e.g., PPAR-α knockout mice) to validate target specificity. Conflicting data on receptor affinities may arise due to assay conditions (e.g., pH, co-factor availability), necessitating orthogonal validation via transcriptional activity assays (e.g., luciferase reporter systems) .

How can researchers address discrepancies in the anti-inflammatory efficacy of N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide across different experimental models?

Category : Advanced Research Question

Answer :

Discrepancies may stem from variations in experimental design, such as dosage regimes, model systems (e.g., acute vs. chronic inflammation), or environmental factors (e.g., oxidative stress levels in tissues). To resolve contradictions:

- Conduct dose-response studies with standardized purity controls (e.g., HPLC ≥99% purity, verified via ).

- Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify context-dependent signaling pathways.

- Validate findings across complementary models (e.g., LPS-induced inflammation in macrophages vs. neuropathic pain models) .

What analytical methods are recommended for quantifying N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide in complex matrices (e.g., environmental or biological samples)?

Category : Basic Research Question

Answer :

For environmental samples (e.g., pesticide degradation products), use GC×GC-ToFMS with characteristic m/z markers (e.g., m/z 79 for 1,2,3,6-tetrahydrophthalimide derivatives) . In biological matrices, LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated PEA) is preferred to mitigate matrix effects. Method validation should include recovery studies (e.g., 70–120% recovery in spiked plasma) and limit of detection (LOD) determination (typically <1 ng/mL) .

How does the compound’s stability vary under different storage and experimental conditions?

Category : Basic Research Question

Answer :

Stability is influenced by temperature, pH, and oxidative environments. Key considerations:

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis; avoid repeated freeze-thaw cycles .

- Experimental conditions : In thermochemical studies (e.g., polymer nanocomposite preparation), monitor degradation via FTIR or NMR to detect hydrolysis byproducts (e.g., phthalic acid) .

- Degradation in pesticide analysis : Captan and folpet degrade to 1,2,3,6-tetrahydrophthalimide under GC conditions; quantify degradation ratios using calibration curves (e.g., 16–57% conversion at high vs. low concentrations) .

What strategies are effective for synthesizing high-purity N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide?

Category : Basic Research Question

Answer :

Synthesis typically involves:

Cyclocondensation : React 1,2,3,6-tetrahydrophthalic anhydride with 2-hydroxyethylamine in anhydrous toluene under reflux .

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity, verified by melting point (134–138°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Isotopic labeling : For tracer studies, use 13C-labeled precursors (e.g., 99 atom% 13C, as in ) and confirm labeling efficiency via mass spectrometry .

How can researchers reconcile the compound’s dual role as a bioactive molecule and a pesticide degradation product?

Category : Advanced Research Question

Answer :

Environmental and pharmacological contexts dictate its dual role:

- Bioactivity : In mammalian systems, PEA acts via PPAR-α to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Pesticide degradation : As a breakdown product of captan, it persists in agroecosystems; monitor environmental levels using EPA Method 8270 (GC-MS) .

To study ecological-health intersections, employ in silico models (e.g., QSAR for toxicity prediction) and cross-disciplinary assays (e.g., zebrafish embryos for ecotoxicity vs. murine macrophages for bioactivity) .

What experimental designs are optimal for studying the compound’s neuroprotective effects?

Category : Advanced Research Question

Answer :

Use a tiered approach:

In vitro : Primary neuronal cultures exposed to oxidative stress (e.g., H2O2), with endpoints like ROS quantification (DCFDA assay) and mitochondrial membrane potential (JC-1 staining) .

In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s), assessing motor function (rotarod test) and histopathology (IHC for GFAP/Iba1) .

Mechanistic studies : CRISPR/Cas9 knockout of PPAR-α or GPR55 in cell lines to isolate signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.